1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol
Description
1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol (DLGG) is a galactolipid characterized by a sn-glycerol backbone esterified at the sn-1 and sn-2 positions with alpha-linolenic acid (C18:3, ω-3) and glycosylated at the sn-3 position with a beta-D-galactopyranosyl residue. This structure confers unique physicochemical and biological properties, including membrane fluidity modulation and bioactivity .
DLGG is naturally abundant in green vegetables such as spinach (546 mg/kg fresh weight) and kale (396 mg/kg fresh weight), where it may act as a nutraceutical with demonstrated anti-inflammatory and antitumor effects in preclinical studies . Its bioactivity is attributed to the polyunsaturated alpha-linolenoyl chains, which participate in lipid signaling pathways, and the galactose headgroup, which influences molecular interactions in biological membranes.
Properties
IUPAC Name |
[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHZFAQJATMCA-QAZQWDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120179 | |
| Record name | (2S)-2,3-Bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]oxy]propyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63180-02-9 | |
| Record name | (2S)-2,3-Bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]oxy]propyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63180-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-beta-Galactopyranosyl-sn-glycerol, 1,2-Di-O-alpha-linolenoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063180029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2,3-Bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]oxy]propyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of 1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol involves the esterification of glycerol with alpha-linolenic acid and subsequent glycosylation with beta-galactopyranosyl. The reaction typically requires catalysts such as sulfuric acid or p-toluenesulfonic acid and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound can be produced through enzymatic reactions using lipases and glycosyltransferases. These enzymes offer a more environmentally friendly and specific approach compared to chemical catalysts. The process involves the use of immobilized enzymes to enhance reaction efficiency and facilitate product recovery.
Chemical Reactions Analysis
Types of Reactions: 1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a substrate in organic synthesis and as a model compound for studying lipid metabolism.
Biology: The compound has been investigated for its role in cell signaling and membrane dynamics.
Medicine: It exhibits antioxidant properties and has been explored for its potential use in preventing oxidative stress-related diseases.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its beneficial health effects.
Mechanism of Action
1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol is structurally similar to other glycerolipids such as 1,2-dioleoyl-3-linoleoyl-sn-glycerol and 1,2-di-O-oleoyl-3-O-beta-galactopyranosyl-sn-glycerol. its unique combination of fatty acids and sugar moiety gives it distinct biological properties. Unlike its counterparts, it has been shown to have superior antioxidant activity and a more pronounced effect on reducing ROS production.
Comparison with Similar Compounds
Table 1: Comparative Analysis of DLGG and Analogous GDGs
*Calculated based on C45H74O10.
Key Observations:
Sugar Influence: Beta-D-galactopyranosyl headgroups (DLGG) enhance membrane interaction specificity compared to glucopyranosyl analogs, which form more rigid monolayers due to glucose’s equatorial hydroxyl orientation .
Fatty Acid Impact: Polyunsaturated α-linolenoyl chains (DLGG) increase membrane fluidity and enhance anti-inflammatory effects compared to saturated (palmitoyl) or monounsaturated (linoleoyl) analogs . Saturated analogs (e.g., hexadecanoyl) exhibit higher phase transition temperatures, favoring stable bilayer formation in membranes .
Stereochemistry : The sn-glycerol configuration in DLGG ensures stereospecific interactions with enzymes (e.g., phospholipases) and receptors, unlike racemic mixtures, which may show reduced bioactivity .
Biological Activity
1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol (DLGG) is a bioactive galactolipid found in various plants, particularly in green vegetables. This compound has garnered attention due to its potential health benefits, including anti-inflammatory and antitumor properties. This article explores the biological activity of DLGG, supported by data tables, case studies, and relevant research findings.
DLGG has the molecular formula and a molecular weight of approximately 775.06 g/mol. It is classified as a galactolipid, which is significant in plant biology and human nutrition.
Sources of DLGG
Research has identified several common vegetables and fruits as sources of DLGG. Notably, the concentration of DLGG varies significantly among different plant species:
| Plant Source | DLGG Concentration (mg/kg FW) |
|---|---|
| Spinach | 546 |
| Kale | 396 |
| Sugar peas | >200 |
| Green beans | >200 |
| Other vegetables | <100 |
| Fruits and root vegetables | Not detectable to <100 |
These findings indicate that DLGG is prevalent in many edible plants, suggesting its potential role as a nutraceutical .
Anti-inflammatory Effects
DLGG exhibits significant anti-inflammatory properties. Studies have shown that it can reduce the expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli such as lipopolysaccharides (LPS) and tumor-promoting agents . This suggests that DLGG may be effective in managing inflammatory conditions.
Antitumor Activity
Research indicates that DLGG possesses antitumor effects. In vitro studies have demonstrated that DLGG can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer cells by inducing apoptosis and cell cycle arrest .
Case Study: Breast Cancer
In a preclinical study involving mouse models, DLGG treatment resulted in a significant reduction in tumor size compared to control groups. The mechanism involved the modulation of key signaling pathways associated with cancer progression, including the inhibition of the Wnt/β-catenin pathway .
The biological activities of DLGG are mediated through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : DLGG reduces the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, DLGG promotes programmed cell death in malignant cells.
- Antioxidant Activity : DLGG has been shown to possess antioxidant properties, which can protect cells from oxidative stress-related damage .
Q & A
Q. What are the standard synthetic routes for 1,2-Di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol?
The compound is typically synthesized via regioselective glycosylation and acylation steps. For example, a protected glycerol backbone (e.g., 1,2-di-O-benzyl-L-glycerol) is glycosylated with a peracetylated galactopyranosyl donor under controlled conditions to ensure β-linkage. Subsequent deprotection and acylation with α-linolenoyl chloride yield the target compound. Critical steps include optimizing reaction temperatures (e.g., 0°C to room temperature) and using catalysts like silver triflate to enhance glycosylation efficiency .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation relies on combined spectroscopic techniques:
- NMR : and NMR spectra confirm the galactopyranosyl linkage (e.g., anomeric proton at δ ~4.5 ppm for β-configuration) and acyl chain positions (e.g., ester carbonyl signals at δ ~173 ppm) .
- Mass spectrometry : API-ES-MS provides molecular ion peaks (e.g., [M+NH] for CHO at m/z 779.1) .
- TLC : Solvent systems like CHCl-MeOH (95:5) verify purity and migration behavior .
Q. What purification strategies are effective for isolating this galactolipid?
Purification involves silica gel chromatography with gradient elution (e.g., hexane/EtOAc to CHCl/MeOH). HPLC-ELSD or HPLC-DAD is used for final purity assessment (>95%), with solvent systems optimized to resolve acyl chain isomers .
Advanced Research Questions
Q. How can regioselective acylation challenges be addressed during synthesis?
Regioselectivity is controlled through protective group strategies. For example, using isopropylidene groups to block the glycerol sn-3 position ensures acylation occurs at sn-1 and sn-2. Selective deprotection with mild acids (e.g., aqueous acetic acid) followed by acylation with α-linolenoyl chloride under anhydrous conditions minimizes side reactions .
Q. What experimental approaches resolve contradictions in NMR data for structurally similar analogs?
Contradictions arise from acyl chain mobility or solvent effects. To address this:
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Compare spectra of analogs (e.g., 1,2-di-O-palmitoyl vs. 1,2-di-O-oleoyl derivatives) to identify diagnostic shifts (e.g., olefinic protons at δ ~5.3 ppm for unsaturated chains) .
- Validate with computational modeling (e.g., density functional theory for chemical shift predictions) .
Q. How do acyl chain unsaturation levels impact membrane interaction studies?
Systematic comparisons of analogs with saturated (e.g., palmitoyl) vs. polyunsaturated (e.g., α-linolenoyl) chains are conducted using:
- Langmuir monolayer assays : Measure surface pressure-area isotherms to assess lipid packing and phase behavior.
- Fluorescence anisotropy : Probe membrane fluidity changes using diphenylhexatriene (DPH) probes.
- Molecular dynamics simulations : Model bilayer interactions to correlate chain unsaturation with membrane curvature or permeability .
Q. What methodologies optimize enzymatic hydrolysis studies for this compound?
Hydrolysis by lipases (e.g., pancreatic lipase) is monitored via:
- TLC or HPLC : Track release of free fatty acids or glycerol derivatives.
- pH-stat titration : Quantify fatty acid liberation in real-time.
- Mass spectrometry : Identify regiospecific cleavage products (e.g., sn-1 vs. sn-2 hydrolysis) .
Methodological Notes
- Stereochemical fidelity : Ensure anomeric configuration (β-galactoside) via NOESY NMR (axial H-1 to H-3/H-5 correlations) .
- Contradictory data resolution : Cross-validate chromatographic and spectroscopic results with synthetic standards (e.g., commercially available 1,2-di-O-palmitoyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
